

Tenalisib overall response rate 45.7% validation

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Compound Focus: Tenalisib

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Tenalisib Clinical Data Summary

Study Detail	Tenalisib Monotherapy [1] [2]	Tenalisib + Romidepsin Combination [3] [4] [5]
Study Phase	Phase I/Ib	Phase I/II
Patient Population	Relapsed/Refractory T-Cell Lymphoma (TCL)	Relapsed/Refractory T-Cell Lymphoma (TCL)
Overall Response Rate (ORR)	45.7% (16 of 35 evaluable patients)	63.0% (17 of 27 evaluable patients)
Complete Response (CR)	3 patients (8.6%)	7 patients (25.9%)
Partial Response (PR)	13 patients (37.1%)	10 patients (37.0%)
Median Duration of Response (DOR)	4.9 months	5.03 months
Most Common Gr. ≥ 3 Treatment-Related Adverse Event	Transaminase elevation (21%)	Thrombocytopenia (21%), ALT elevation (18%), Neutropenia (15%)

Detailed Study Methodologies

The data in the table comes from rigorously designed clinical trials. Here is a summary of their experimental protocols:

For the Monotherapy Study (ORR 45.7%) [1] [2]:

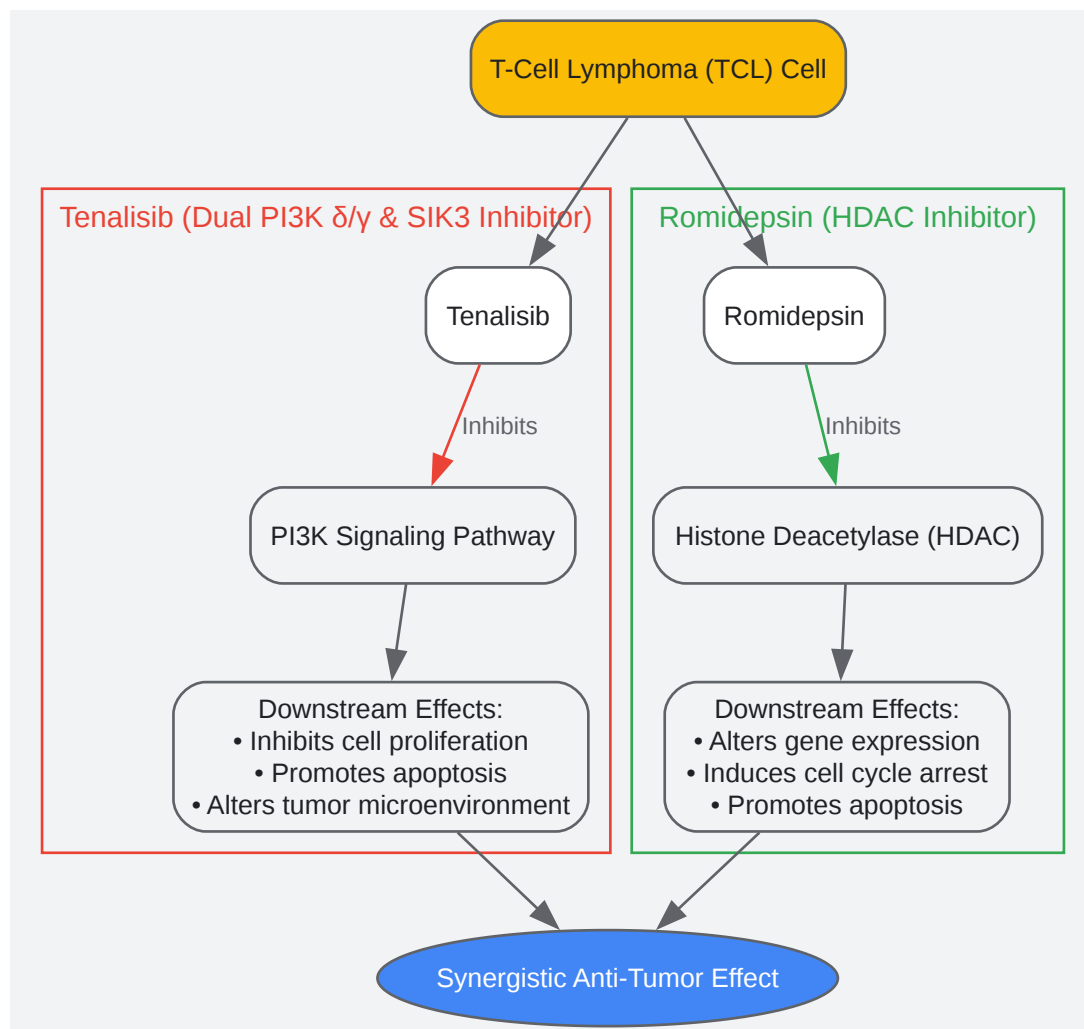
- **Study Design:** Two-part, multicenter Phase I/Ib study.
- **Patients:** Adults with histologically confirmed relapsed/refractory TCL (both peripheral and cutaneous) who had received at least one prior therapy.
- **Dosing: Tenalisib** was administered orally twice daily (BID) in 28-day cycles. Doses ranged from 200 mg to 800 mg BID during the escalation phase. The 800 mg BID dose under fasting conditions was established as the maximum tolerated dose (MTD) for the expansion phase.
- **Endpoints:** The primary objectives were to evaluate safety and determine the MTD. Secondary objectives included assessing the overall response rate (ORR) and duration of response (DOR). Responses were evaluated using established criteria for lymphoma.

For the Combination Therapy Study (ORR 63.0%) [3] [4] [5]:

- **Study Design:** Multicenter, open-label, Phase I/II study.
- **Patients:** Adults with relapsed/refractory TCL, with a median of 3 prior therapies. 64% were refractory to their last treatment.
- **Dosing:**
 - **Tenalisib:** Orally, twice daily (400 mg, 600 mg, or 800 mg) in a 28-day cycle.
 - **Romidepsin:** Intravenously, on days 1, 8, and 15 of the cycle (12 mg/m² or 14 mg/m²).
- **Dosing Determination:** No dose-limiting toxicities were reported during escalation. The recommended dose for expansion was **Tenalisib 800 mg BID + Romidepsin 14 mg/m²**.
- **Endpoints:** The primary goal was to characterize safety and determine the MTD. Key secondary objectives were to assess the ORR and DOR. Pharmacokinetic interactions were also evaluated, finding no significant alterations when the drugs were co-administered.

Mechanism of Action and Rationale for Combination

The following diagram illustrates the distinct but complementary mechanisms of **Tenalisib** and Romidepsin, which provide the rationale for their synergistic use in combination therapy.



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As the diagram shows:

- **Tenalisib** is a highly selective, dual inhibitor of the **PI3K δ and γ isoforms**, which are crucial for the growth and survival of lymphoid cells [1] [6] [7]. It also inhibits **Salt-Inducible Kinase 3 (SIK3)** [3]. Through these actions, it disrupts cellular signaling to inhibit proliferation and promote apoptosis.
- **Romidepsin** is a **Histone Deacetylase (HDAC) inhibitor**. By inhibiting HDAC, it alters gene expression, leading to cell cycle arrest and apoptosis in cancer cells [3] [4].
- **Synergistic Rationale:** As predicted by *in vitro* studies and confirmed in the clinical trial, targeting the cancer cell through these two distinct, non-overlapping pathways (PI3K signaling and epigenetic regulation) results in a synergistic effect, enhancing anti-tumor activity [3] [4] [5].

Interpretation and Context for Professionals

- **The 45.7% ORR is valid** for **Tenalisib** monotherapy in a specific population of heavily pre-treated relapsed/refractory TCL patients [1] [2]. This activity was considered promising enough to grant **Tenalisib FDA Fast Track and Orphan Drug designations** for TCL [6].
- **The combination with romidepsin shows improved efficacy** (63.0% ORR, higher CR rate), suggesting a viable path forward for therapeutic development, particularly for aggressive PTCL where the CR rate was 50% [3] [5].
- **Safety profile** indicates that while the combination is manageable, it introduces more hematological toxicities (thrombocytopenia, neutropenia) than monotherapy, which was primarily associated with transaminase elevations [1] [3] [5].

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